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Compound of Interest

Compound Name: Daturabietatriene

Cat. No.: B15590579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for

Daturabietatriene, a tricyclic diterpene, with other structurally related abietane diterpenes. The

objective is to offer a clear, data-driven resource for the cross-verification and identification of

these compounds. All data is presented in a structured format, supported by detailed

experimental protocols and logical workflow visualizations to aid in research and development.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for Daturabietatriene and three

other well-characterized abietane diterpenes: Ferruginol, Carnosic Acid, and Abietic Acid. This

allows for a direct comparison of their spectral fingerprints.
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Compound
Molecular

Formula

Mass

Spectrometr

y (MS)

Infrared (IR)

Spectroscop

y (cm⁻¹)

¹H NMR (δ

ppm)

¹³C NMR (δ

ppm)

Daturabietatri

ene
C₂₀H₃₀O₂

m/z 302

[M]⁺[1]

1640, 1460,

898 (aromatic

ring)[1]

7.10 (d, J=3.0

Hz, H-14),

7.00 (d, J=9.0

Hz, H-11),

6.93 (m, H-

12), 3.53 &

3.40

(hydroxymeth

ylene), 1.23

(s, Me-19,

Me-20), 1.20

(s, Me-16,

Me-17)[1]

Data not

available in

the cited

source.

Ferruginol C₂₀H₃₀O m/z 286 [M]⁺

3350 (OH),

2925, 1650,

1575, 1250,

810

~6.8-7.1

(aromatic),

~3.1 (septet,

isopropyl H),

~1.2 (d,

isopropyl

Me), ~0.9-1.3

(s, methyls)

Aromatic

(110-155),

Oxygenated

C (~150),

Aliphatic (19-

70)

Carnosic Acid C₂₀H₂₈O₄ m/z 332 [M]⁺

3400-3200

(OH, COOH),

1710 (C=O),

1600, 1500

(aromatic)

~6.6 (s,

aromatic H),

~3.2 (m),

~2.8 (m),

~1.1-1.2 (d,

isopropyl

Me), ~0.9-1.0

(s, methyls)

Carboxyl

(~180),

Aromatic

(115-145),

Oxygenated

C (~140-145),

Aliphatic (18-

70)

Abietic Acid C₂₀H₃₀O₂ m/z 302 [M]⁺ 3400-2400

(broad OH,

COOH), 1695

~5.8 (s,

olefinic H),

~5.4 (s,

Carboxyl

(~185),

Olefinic (120-
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(C=O), 1610

(C=C)

olefinic H),

~2.2 (m),

~1.2 (s,

methyl), ~1.0

(s, methyl),

~0.8 (s,

methyl)

148),

Aliphatic (14-

53)

Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of

spectroscopic data. Below are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Data Processing: Fourier transform the FID, phase correct the spectrum, and set the

reference (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transform, phase correct, and reference the spectrum (e.g.,

CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the

mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Thin Film: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or

KBr), and allow the solvent to evaporate.

ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Run a background spectrum of the empty sample compartment or the pure

KBr pellet.

Data Processing: The instrument software automatically performs the Fourier transform and

plots the spectrum as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Mode: Positive or negative ion mode.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻) and analyze the

fragmentation pattern to deduce structural information.

Visualizing the Workflow
To better understand the process of spectroscopic data analysis in natural product chemistry,

the following diagrams illustrate the general workflow and the logic of structural cross-

verification.
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General workflow for natural product characterization.
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Logical flow for cross-verifying a chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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